Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Methyl 4-(2-((1,4-dioxaspiro[44]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound with a unique structure that includes a spirocyclic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps. One common approach is to start with the preparation of the 1,4-dioxaspiro[4.4]nonane moiety, which can be synthesized from oleic acid derivatives through a sonochemical method using cyclopentanone or cyclohexanone as reactants . The resulting intermediate is then reacted with appropriate amines and benzoic acid derivatives under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and biolubricants.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-yl derivatives: These compounds have similar spirocyclic structures but differ in the size of the spiro ring.
1,4-Dioxaspiro[4.4]nonane derivatives: These compounds share the same core structure but may have different functional groups attached.
Uniqueness
Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[2-(1,4-dioxaspiro[4.4]nonan-3-ylmethylamino)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-24-17(23)12-4-6-13(7-5-12)20-16(22)15(21)19-10-14-11-25-18(26-14)8-2-3-9-18/h4-7,14H,2-3,8-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTWBSXAXPQFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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